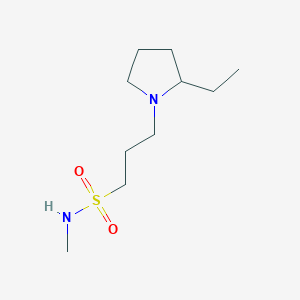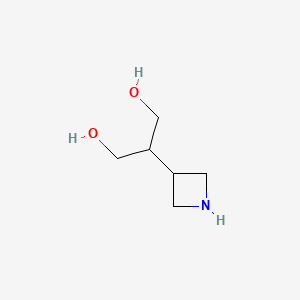
2-(azetidin-3-yl)propane-1,3-diol
Vue d'ensemble
Description
2-(Azetidin-3-yl)propane-1,3-diol, or 2-AP, is a synthetically produced compound that has been studied extensively in recent years. It is a cyclic diol, meaning it contains two hydroxyl groups, and it is a member of the azetidine family, which is a group of heterocyclic compounds. 2-AP has been studied for its potential to be used in a variety of applications, such as in the synthesis of pharmaceuticals, in the development of novel materials, and in the study of biochemistry and physiology.
Applications De Recherche Scientifique
Advanced Building Blocks for Drug Discovery
- 2-(Azetidin-3-yl)propane-1,3-diol is used in synthesizing 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These substances have potential utility as building blocks in drug discovery due to their larger size and increased conformational flexibility compared to parent heterocycles (Feskov et al., 2019).
Structural Revisions in Organic Chemistry
- The compound plays a role in the rearrangement reaction of dialkyl 2-[l-diphenylmethyl)azetidin-3-yl]propane-1,3-dioates, leading to a structural revision from a previously postulated derivative to a lactone ring. This finding is significant for understanding reactions in organic chemistry (Faust et al., 2008).
Potential in Microbial Production of Chemicals
- In the context of microbial production of chemicals, 1,3-propanediol, a related compound, has been extensively studied. The cost-effective recovery and purification of such diols from fermentation broths is a key area of research, relevant for the production of 2-(azetidin-3-yl)propane-1,3-diol (Xiu & Zeng, 2008).
Propriétés
IUPAC Name |
2-(azetidin-3-yl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-6(4-9)5-1-7-2-5/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVTXPUHLDVOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



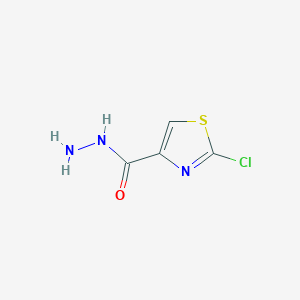
![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)

![Methanone,benzo[b]thien-5-yl-4-morpholinyl-](/img/structure/B6616941.png)
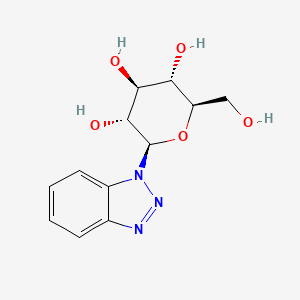



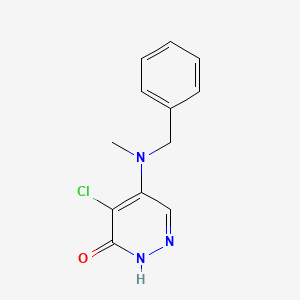


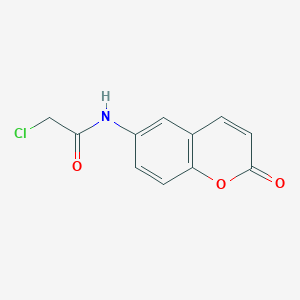
![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)
